molecular formula C21H25N3O4S B5709971 1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide

1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide

Cat. No. B5709971
M. Wt: 415.5 g/mol
InChI Key: KRYRXOFLKKRMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of piperidinecarboxamide compounds and is a potent and selective agonist of the mu-opioid receptor.

Mechanism of Action

1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide acts as a potent and selective agonist of the mu-opioid receptor, which is involved in the regulation of pain, reward, and mood. The activation of the mu-opioid receptor by this compound leads to the inhibition of pain signaling pathways and the release of dopamine, which is associated with the rewarding effects of opioids.
Biochemical and Physiological Effects
This compound has been shown to produce potent analgesic effects in animal models of acute and chronic pain. The compound has also been shown to reduce the development of tolerance and dependence compared to traditional opioid drugs. In addition, this compound has been shown to have antidepressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide has several advantages for use in scientific research, including its potent and selective agonist activity at the mu-opioid receptor, its reduced potential for abuse compared to traditional opioid drugs, and its potential use in the treatment of pain, addiction, and depression. However, there are also limitations to the use of this compound in lab experiments, including the potential for off-target effects and the need for further research to fully understand its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide, including the development of more potent and selective compounds for the treatment of pain, addiction, and depression. In addition, further research is needed to fully understand the safety and efficacy of this compound and its potential use in clinical settings. Finally, the potential for this compound to be used in combination with other drugs for the treatment of pain, addiction, and depression should be explored.

Synthesis Methods

The synthesis of 1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide involves the reaction of 4-methylphenylsulfonyl chloride with 4-aminobenzoyl piperidine in the presence of a base. The resulting intermediate is then treated with N-methylpiperazine to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound for use in scientific research.

Scientific Research Applications

1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. The compound has shown promising results in preclinical studies, demonstrating potent analgesic effects and a reduced potential for abuse compared to traditional opioid drugs. This compound has also been shown to have antidepressant effects in animal models, suggesting a potential use in the treatment of depression.

properties

IUPAC Name

1-[4-[methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-15-3-9-19(10-4-15)29(27,28)23(2)18-7-5-17(6-8-18)21(26)24-13-11-16(12-14-24)20(22)25/h3-10,16H,11-14H2,1-2H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYRXOFLKKRMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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